molecular formula C6H13NO2S B1671406 L-Ethionine CAS No. 13073-35-3

L-Ethionine

Cat. No. B1671406
CAS RN: 13073-35-3
M. Wt: 163.24 g/mol
InChI Key: GGLZPLKKBSSKCX-YFKPBYRVSA-N
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Description

Ethionine is a non-proteinogenic amino acid structurally related to methionine, with an ethyl group replacing the methyl groupDue to these pharmacological effects, ethionine is highly toxic and is considered a potent carcinogen .

Mechanism of Action

Ethionine exerts its effects by preventing the incorporation of amino acids into proteins and interfering with the cellular use of adenosine triphosphate (ATP). It acts as a methionine antagonist, disrupting the normal function of methionine in cellular processes. Ethionine is also converted to S-adenosylethionine (SAE) by methionine adenosyltransferase enzymes, which can further interfere with methylation reactions and cellular metabolism .

Safety and Hazards

L-Ethionine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

L-Ethionine plays a significant role in biochemical reactions, particularly in the inhibition of S-adenosyl-L-methionine (SAM) synthesis. SAM is a crucial methyl donor in numerous methylation reactions, including DNA, RNA, and protein methylation. This compound competes with L-methionine for the enzyme methionine adenosyltransferase, leading to a reduction in SAM levels. This reduction affects various methylation-dependent processes, including gene expression and signal transduction pathways .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces apoptosis and inhibits cell proliferation, particularly in liver cells. This compound disrupts the balance between cell proliferation and apoptosis, leading to cell death and impaired cell differentiation. This compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound influences gene expression by altering the methylation status of DNA and histones, thereby affecting the transcription of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the synthesis of S-adenosyl-L-methionine (SAM). This inhibition occurs through the competitive binding of this compound to methionine adenosyltransferase, the enzyme responsible for converting L-methionine to SAM. The reduction in SAM levels leads to decreased methylation of DNA, RNA, and proteins, affecting gene expression and cellular functions. This compound also induces oxidative stress by generating reactive oxygen species (ROS), which further contributes to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces acute cellular stress and apoptosis. Over prolonged exposure, it leads to chronic liver damage and the development of hepatocellular carcinoma in animal models. The stability of this compound in laboratory conditions is relatively high, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that this compound can cause persistent alterations in cellular metabolism and gene expression, leading to long-lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild cellular stress and apoptosis. At high doses, it causes severe liver damage, chronic inflammation, and the development of hepatocellular carcinoma. The threshold for toxic effects is relatively low, and prolonged exposure to high doses of this compound can lead to significant morbidity and mortality in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting the methionine cycle. It inhibits the conversion of L-methionine to S-adenosyl-L-methionine (SAM) by competing with L-methionine for methionine adenosyltransferase. This inhibition disrupts the methylation cycle, leading to decreased levels of SAM and altered methylation of DNA, RNA, and proteins. This compound also affects the trans-sulfuration pathway, leading to changes in the levels of homocysteine and cysteine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and is distributed throughout the cytoplasm and organelles. The distribution of this compound within cells affects its localization and accumulation, influencing its biochemical effects. Studies have shown that this compound can accumulate in the liver, leading to significant hepatic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in the methionine cycle. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its effects on cellular function are mediated through its interactions with cytoplasmic enzymes and proteins .

Preparation Methods

Ethionine can be synthesized through various methods. One common synthetic route involves the reaction of ethyl bromide with homocysteine in the presence of a base. The reaction conditions typically include an aqueous or alcoholic medium and a temperature range of 50-70°C. Industrial production methods often involve fermentation processes using genetically modified organisms to enhance yield and efficiency .

Chemical Reactions Analysis

Ethionine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Ethionine is structurally similar to methionine, with an ethyl group replacing the methyl group. Other similar compounds include:

    S-Vinylhomocysteine (Vinthionine): Vinthionine is another methionine analog that has been studied for its carcinogenic and mutagenic properties.

    Thiourea: Thiourea is another sulfur-containing compound that undergoes similar oxidation reactions as ethionine.

Ethionine’s uniqueness lies in its specific antagonistic effects on methionine and its potent carcinogenic properties, making it a valuable tool in scientific research.

properties

IUPAC Name

(2S)-2-amino-4-ethylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLZPLKKBSSKCX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCSCC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5020578
Record name Ethionine
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Molecular Weight

163.24 g/mol
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Physical Description

Solid; [Merck Index]
Record name Ethionine
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Mechanism of Action

/ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE. /ETHIONINE/, ... The mechanism by which ethionine induces fatty liver is thought to be due to the inhibition of synthesis of very low density lipoprotein. ... The synthesis of lipoprotein is correlated with liver estradiol receptor concn, /an examination/ of the effect of ethionine on estradiol receptor concn in rat liver /was examined/. Estradiol receptor concn in both cytosolic and nuclear fractions were greatly decr by a single injection of ethionine at a dose of 0.5 mg/kg bw. In particular, the decr in nuclear receptor concn was observed a few hr after the injection and correlated with the decr in triglyceride content in the very low density lipoprotein fraction. /Data suggests/ that liver estradiol receptor is involved in the pathogenesis of ethionine induced fatty liver of rats.
Record name (L)-ETHIONINE
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Color/Form

Crystals

CAS RN

13073-35-3
Record name L-Ethionine
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Record name Ethionine
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Record name L-Homocysteine, S-ethyl-
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Record name Ethionine
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Record name ETHIONINE
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Record name (L)-ETHIONINE
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Melting Point

272-274 °C (decomposes)
Record name (L)-ETHIONINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

1-carboxy-3-ethylsulfonyl-propylamine; 1-carboxy-4-methylthiobutyl amine;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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